molecular formula C4H3N3O4 B3189716 1H-1,2,4-Triazole-3,5-dicarboxylic acid CAS No. 34550-41-9

1H-1,2,4-Triazole-3,5-dicarboxylic acid

Cat. No.: B3189716
CAS No.: 34550-41-9
M. Wt: 157.08 g/mol
InChI Key: UJXWDYHVZBKHMB-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to many areas of chemistry. Among these, nitrogen-containing heterocycles are of paramount importance. The 1,2,4-triazole (B32235) ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms. This ring system is known for its aromaticity, stability, and capacity for hydrogen bonding. capes.gov.bracs.org

The study of 1H-1,2,4-Triazole-3,5-dicarboxylic acid (H3dctrz) is situated within the specialized area of research focused on polyfunctional heterocyclic ligands. rsc.org The presence of two carboxylate groups (-COOH) on the stable triazole core provides multiple coordination sites, allowing the molecule to act as a linker or "ligand" that can bind to metal ions in various ways. This multi-dentate character is central to its application in constructing complex, multidimensional structures. rsc.orgrsc.org

Significance of the Triazole-Dicarboxylate Scaffold in Modern Chemical Science

The triazole-dicarboxylate scaffold is significant due to the combined properties of its two key components: the triazole ring and the carboxylic acid groups. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its role as a bioisostere for amide or ester groups. capes.gov.brnih.gov In materials science, the triazole ring's nitrogen atoms provide excellent coordination sites for metal ions. nih.gov

When combined with two carboxylate groups, the resulting scaffold becomes an exceptionally versatile building block for coordination polymers and metal-organic frameworks (MOFs). rsc.orgchemicalbook.com These materials are constructed from metal ions or clusters linked together by organic ligands. The specific geometry of the this compound ligand, with its divergent functional groups, allows it to bridge multiple metal centers simultaneously, facilitating the self-assembly of extended one-dimensional, two-dimensional, or three-dimensional networks. rsc.org The investigation into such coordination polymers is a major focus, as their structural diversity can lead to a wide range of functional properties. nih.gov

Scope and Research Focus for Advanced Studies

Advanced research on this compound primarily concentrates on its use as a multidentate organic ligand for the synthesis of novel coordination polymers. A key area of investigation is the self-assembly of this ligand with various transition metal ions to create new materials with interesting structural topologies and physical properties. rsc.org

A significant research focus is on the magnetic properties of the resulting materials. For instance, studies involving the reaction of H3dctrz with manganese (Mn²⁺) and cobalt (Co²⁺) have yielded coordination polymers that exhibit weak antiferromagnetic coupling between the metal centers at low temperatures. rsc.org

The specific research findings for coordination polymers synthesized with this compound (H3dctrz) are detailed in the table below, based on a study where new coordination polymers were synthesized and characterized. rsc.org

Detailed Research Findings

A study on the self-assembly of this compound (H3dctrz) with different divalent metal ions (Mn²⁺, Co²⁺, and Cd²⁺) led to the synthesis of three new coordination polymers with distinct structures and properties. rsc.org

Table 1: Coordination Polymers Synthesized with this compound Data derived from a study on the synthesis and characterization of new coordination polymers. rsc.org

Compound FormulaMetal IonResulting StructureNetwork DimensionalityKey Finding
[Mn3(dctrz)2(H2O)8]nMn(II)1D molecular chain via trinuclear unitsOne-Dimensional (1D)Exhibits weak antiferromagnetic coupling.
[Co(Hdctrz)(H2O)3]nCo(II)1D zigzag chainOne-Dimensional (1D)Exhibits weak antiferromagnetic coupling.
[Cd(Hdctrz)(H2O)2]nCd(II)2D rhombus grid-like architecture with (4,4) topologyTwo-Dimensional (2D)Demonstrates a layered network structure.

In these structures, the H3dctrz ligand demonstrates its versatility. In the manganese-based polymer, two fully deprotonated dctrz³⁻ anions bridge three metal centers to form the fundamental unit. rsc.org In the cobalt and cadmium polymers, the partially deprotonated Hdctrz²⁻ anion acts as the bridging ligand, leading to the formation of zigzag chains and a 2D grid, respectively. rsc.org These studies highlight how the ligand's coordination mode can be tuned to generate materials with different dimensionalities and magnetic behaviors. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34550-41-9

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

IUPAC Name

1H-1,2,4-triazole-3,5-dicarboxylic acid

InChI

InChI=1S/C4H3N3O4/c8-3(9)1-5-2(4(10)11)7-6-1/h(H,8,9)(H,10,11)(H,5,6,7)

InChI Key

UJXWDYHVZBKHMB-UHFFFAOYSA-N

SMILES

C1(=NC(=NN1)C(=O)O)C(=O)O

Canonical SMILES

C1(=NC(=NN1)C(=O)O)C(=O)O

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1H-1,2,4-Triazole-3,5-dicarboxylic Acid

The traditional synthesis of the 1,2,4-triazole (B32235) ring often involves the condensation of hydrazine (B178648) derivatives with compounds containing a dicarbonyl or related functionality. A direct approach to synthesizing derivatives of 1,2,4-triazole-3,5-dicarboxylic acid involves the reaction of thiocarbohydrazide (B147625) (TCH) with dicarboxylic acids, such as oxalic acid. uobaghdad.edu.iqresearchgate.net This method lays the foundation for creating the triazole ring, which can then be further modified.

Another widely used method involves the reaction of acyl hydrazides with imino esters. Specifically, 3(5)-substituted ethyl 1,2,4-triazole-3(5)-carboxylates can be prepared from readily available hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. researchgate.net This two-step process begins with a base-mediated reaction to form an ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate, which then undergoes thermal intramolecular condensation to yield the desired triazolecarboxylate. researchgate.net Yields for these reactions are reported to be in the range of 35-89%. researchgate.net

The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, and the Einhorn-Brunner reaction, which condenses hydrazines with diacylamines, represent classical methods for forming the 1,2,4-triazole ring. researchgate.net Furthermore, the use of pre-formed amidine reagents, derived from oxamide, which react with hydrazine salts under mild conditions, provides an efficient pathway to 1,5-disubstituted 1,2,4-triazoles bearing a carboxylate function. organic-chemistry.orgorganic-chemistry.org

Table 1: Conventional Synthetic Routes for 1,2,4-Triazole Carboxylates

Starting MaterialsKey Reagents/ConditionsProduct TypeReference
Thiocarbohydrazide + Dicarboxylic Acid (e.g., Oxalic Acid)Heating1,2,4-Triazole-dicarboxylic acid derivatives uobaghdad.edu.iq, researchgate.net
Acyl Hydrazides + Ethyl 2-ethoxy-2-iminoacetate hydrochloride1. Base-mediation 2. Thermal condensation (Ph2O)Ethyl 1,2,4-triazole-3(5)-carboxylates researchgate.net
Oxamide-derived Amidine Reagents + Hydrazine Hydrochloride SaltsMild conditions, polar solvents (e.g., AcOH, MeOH)1,5-Disubstituted-1,2,4-triazole carboxylates organic-chemistry.org, organic-chemistry.org
Amide + Acyl HydrazideHeating (Pellizzari Reaction)3,5-Disubstituted-1,2,4-triazoles researchgate.net

In recent years, synthetic chemistry has shifted towards more sustainable practices. rsc.org For the synthesis of 1,2,4-triazoles, these methodologies include microwave-assisted organic synthesis (MAOS), ultrasound-assisted reactions, and the use of environmentally benign catalysts and solvents. researchgate.netnih.gov

Microwave irradiation has been shown to accelerate the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, proceeding smoothly in the absence of a catalyst. organic-chemistry.org A notable microwave-assisted method involves the [3+2] annulation of heteroaryl carbonitriles with arylhydrazides. acs.orgacs.org This atom-economical protocol is free of metals and external oxidants, producing only water or ammonia (B1221849) as byproducts and allowing for the selective formation of (1H)-1,2,4-triazoles. acs.org

Ultrasound-assisted synthesis represents another green approach, with reports showing efficient synthesis of 1,2,3- and 1,2,4-triazole systems with better yields compared to classical methods. nih.gov Other green strategies focus on catalyst systems, such as using a recyclable HClO4-SiO2 catalyst for reactions under solvent-free conditions or employing ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG), which acts as both a Lewis acid and an oxidant. frontiersin.orgnih.gov Electrochemical methods have also been developed, avoiding the need for strong oxidants or transition-metal catalysts. organic-chemistry.org

Table 2: Emerging and Green Synthetic Methodologies

MethodologyKey FeaturesExample ReactionReference
Microwave-Assisted Organic Synthesis (MAOS)Rapid, catalyst-free, atom economicalHeteroaryl carbonitriles + Arylhydrazides → (1H)-1,2,4-triazoles acs.org, organic-chemistry.org, acs.org
Ultrasound-Assisted SynthesisImproved yields, efficient energy sourceSynthesis of various triazole derivatives nih.gov
Green CatalysisRecyclable catalysts, solvent-free conditionsAmidrazone + Anhydride with HClO4-SiO2 catalyst frontiersin.org, nih.gov
Electrochemical SynthesisAvoids strong oxidants and metal catalystsAryl hydrazines + Paraformaldehyde + NH4OAc organic-chemistry.org

Functionalization and Derivatization Strategies

The this compound scaffold serves as a versatile building block for creating a diverse library of compounds through functionalization at both the triazole ring and its carboxylate groups.

The synthesis of substituted triazole-dicarboxylates can be achieved by starting with appropriately substituted precursors. For instance, a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives were synthesized via the rearrangement of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one in the presence of various nucleophiles. nih.gov

A more general route involves the reaction of diverse, readily available acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, which yields a range of 3(5)-substituted ethyl 1,2,4-triazole-3(5)-carboxylates. researchgate.net This method allows for the introduction of various substituents at the 5-position of the triazole ring, depending on the acyl hydrazide used. One-pot, two-step processes have also been developed for producing 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and good functional group tolerance, starting from carboxylic acids, primary amidines, and monosubstituted hydrazines. frontiersin.orgnih.govscispace.com

The dicarboxylic acid functionality provides a prime handle for further modifications. The ester groups can be readily converted into other functional groups. For example, a methyl ester derivative of a triazole carboxylic acid was reacted with hydroxylamine (B1172632) hydrochloride to prepare the corresponding hydroxamic acid. nih.gov In the same study, the ester was converted to a hydrazide, which then served as a precursor for synthesizing semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives upon reaction with potassium cyanate (B1221674) or isothiocyanates, respectively. nih.gov

Functionalization can also be directed at the nitrogen atoms of the triazole ring. The synthesis of 1,5-disubstituted-1,2,4-triazoles from amidine reagents and aryl or alkyl hydrazine hydrochloride salts demonstrates the introduction of substituents at the N1 position. organic-chemistry.org The choice of catalyst can also influence regioselectivity; for instance, in a [3+2] cycloaddition between aryl diazonium salts and isocyanides, a silver(I) catalyst selectively produces 1,3-disubstituted-1,2,4-triazoles, whereas a copper catalyst yields the 1,5-disubstituted isomer. nih.gov

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the 1,2,4-triazole ring typically proceeds through a sequence of addition and cyclization steps.

In the reaction of heteroaryl carbonitriles with benzohydrazides, a proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves an initial addition of the terminal amine of the hydrazide to the carbonitrile. acs.org This is followed by an intramolecular proton transfer and tautomerization. The key ring-forming step is a 5-exo-trig cyclization, which forms the C–N bond of the heterocyclic ring, followed by elimination of water or ammonia to yield the aromatic triazole. acs.orgacs.org

For syntheses starting from amidrazones, the mechanism involves the activation of an amino nitrogen atom, followed by reaction with an electrophile and subsequent oxidative cyclization. frontiersin.orgnih.gov Catalysts like ceric ammonium nitrate (CAN) or p-toluenesulfonic acid (PTSA) can act as both a Lewis acid to activate the substrates and as an oxidant or catalyst to promote the cyclization and aromatization steps. frontiersin.orgnih.gov

The 1,3-dipolar cycloaddition is another fundamental pathway to triazoles. organic-chemistry.orgresearchgate.net In some cases, the reaction mechanism involves the formation of an enamine from a ketone and a secondary amine, which then attacks an activated electrophile like an aryl azide. youtube.com The subsequent steps involve cyclization and elimination to form the final triazole core. youtube.com

Compound Index

Reaction Kinetics and Thermodynamic Considerations

The formation of the 1,2,4-triazole ring is a process governed by specific kinetic and thermodynamic parameters that dictate the reaction rate and product stability. While specific experimental kinetic data for the synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies, such as Density Functional Theory (DFT) calculations, performed on related 1,2,4-triazole syntheses.

DFT studies on the formation of 1H-1,2,4-triazole derivatives from heteroaryl carbonitriles and benzohydrazides have shown that the formation of the triazole product is often favored both kinetically and thermodynamically over potential side products like 1,3,4-oxadiazoles. acs.org The reaction mechanism typically proceeds through several transition states. The initial nucleophilic attack of a hydrazine derivative on a precursor containing the carbon-nitrogen triple bond, followed by cyclization, constitutes the core of the reaction. For the synthesis of a (1H)-1,2,4-triazole product from a benzohydrazide (B10538) and a carbonitrile, the rate-determining step has been identified as the initial nucleophilic attack by the primary amino group of the benzohydrazide on the carbonitrile, which involves a concerted proton transfer. acs.org This step presents the highest energy barrier for the reaction to overcome. acs.org

The thermodynamic stability of the 1,2,4-triazole ring is a key driving force in its synthesis. Thermochemical data for the parent compound, 1H-1,2,4-triazole, provides a foundational understanding of this stability. nist.govchemeo.com The standard molar enthalpy of formation for solid 1H-1,2,4-triazole has been determined through combustion calorimetry, providing a quantitative measure of its energetic stability. researchgate.net These thermodynamic properties are crucial for the pharmaceutical and materials science industries, where the stability of the compound under various conditions is a critical factor. researchgate.netresearchgate.net

The choice of solvent and reaction temperature can also influence the reaction kinetics and the final product distribution, although specific studies on this compound are needed for detailed understanding. researchgate.net Microwave-assisted synthesis has been shown to accelerate the formation of 1,2,4-triazole derivatives, suggesting that higher temperatures can effectively overcome the kinetic barriers of the reaction. acs.org

Stereochemical Aspects in Derivatization

The derivatization of this compound opens up possibilities for introducing chirality and exploring the stereochemical outcomes of such reactions. The two carboxylic acid groups at positions 3 and 5 are key functional handles for derivatization, allowing for the attachment of various substituents, including chiral auxiliaries or moieties.

A primary strategy for introducing stereochemistry into triazole derivatives involves the use of chiral starting materials. nih.gov For instance, amino acids, which are readily available as enantiomerically pure compounds, can be converted into chiral synthons for the synthesis of optically active triazole derivatives. nih.govresearchgate.net A versatile method involves the conversion of D- or L-amino acids into the corresponding azido (B1232118) alcohols. nih.govresearchgate.net These chiral azido alcohols can then participate in cycloaddition reactions to form chiral 1,4-disubstituted-1,2,3-triazoles with no racemization observed. nih.govresearchgate.net While this example pertains to 1,2,3-triazoles, the principle of using chiral precursors is directly applicable to the synthesis of chiral 1,2,4-triazole derivatives.

In the context of this compound, derivatization of the carboxylic acid groups with chiral alcohols or amines would result in the formation of diastereomers if the introduced moiety itself contains a stereocenter. The proximity of the two carboxylic acid groups could lead to interesting stereochemical effects, potentially influencing the conformation of the resulting molecule.

Furthermore, the 1,2,4-triazole ring itself can be a source of chirality when appropriately substituted, leading to atropisomerism. While not directly applicable to the parent dicarboxylic acid, certain bulky substituents on the nitrogen and carbon atoms of the triazole ring can lead to restricted rotation and the existence of stable, separable enantiomers.

The synthesis of novel bidentate ligands for asymmetric catalysis is an area where chiral 1,2,4-triazole derivatives are of interest. isres.org The predictable geometry and coordination properties of the triazole ring make it a valuable scaffold for designing ligands that can control the stereochemical outcome of metal-catalyzed reactions. isres.org The derivatization of this compound with chiral phosphines or other coordinating groups could lead to new classes of ligands for asymmetric synthesis.

While a paper by Khalaf et al. (2021) describes the synthesis of derivatives of 1,2,4-triazole-3-dicarboxylic acid, it does not delve into the stereochemical aspects of these derivatizations. uobaghdad.edu.iqresearchgate.net The work primarily focuses on the synthesis of Schiff bases from the reaction with para-chlorobenzaldehyde. uobaghdad.edu.iqresearchgate.net Future research could explore the use of chiral aldehydes or ketones in such reactions to generate chiral Schiff base derivatives of this compound.

Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design Principles of 1H-1,2,4-Triazole-3,5-dicarboxylic Acid

The molecular architecture of this compound (H₃tda) is intrinsically suited for the construction of coordination polymers. It features a central five-membered 1,2,4-triazole (B32235) ring flanked by two carboxylate groups, providing multiple potential donor sites for coordination with metal ions.

Multidentate Coordination Modes and Donor Atom Versatility

This compound is a multidentate ligand, capable of adopting various coordination modes. This versatility stems from the presence of several potential donor atoms: the nitrogen atoms of the triazole ring and the oxygen atoms of the two carboxylate groups. researchgate.net Depending on the reaction conditions, the metal ion's nature, and the degree of deprotonation, the ligand can act as a bridge between multiple metal centers or chelate to a single metal ion. This flexibility allows for the construction of coordination compounds with diverse topologies and dimensionalities. mdpi.com In one documented copper(II) complex, the fully deprotonated ligand acts in a bidentate fashion. nih.govresearchgate.net In a zinc(II) polymer, the ligand adopts a µ₂-bridging mode, linking adjacent metal cations. nih.gov

Role of Carboxylate and Triazole Nitrogen Donors

Both the carboxylate oxygen atoms and the triazole nitrogen atoms actively participate in coordinating to metal centers. In a notable copper(II) compound, the ligand coordinates through one oxygen atom from a carboxylate group and a nitrogen atom from the triazole ring, forming a stable chelate. nih.govresearchgate.net The triazole ring itself is a well-established bridging unit in coordination chemistry, capable of linking two metal centers via its N1 and N2 positions. researchgate.net The carboxylate groups can coordinate in monodentate, bidentate chelating, or bidentate bridging modes, further contributing to the structural diversity of the resulting frameworks. The interplay between these donor groups allows the ligand to assemble discrete polynuclear clusters, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. nih.govnih.govresearchgate.netresearchgate.net

Synthesis and Structural Elucidation of Coordination Compounds

The creation and characterization of coordination compounds involving this compound rely on established synthetic and analytical techniques in materials chemistry.

Hydrothermal and Solvothermal Synthetic Techniques

Hydrothermal and solvothermal methods are the predominant synthetic routes for generating crystalline coordination polymers from this compound and metal salts. researchgate.net These techniques involve heating the reactants in water or an organic solvent (or a mixture thereof) in a sealed vessel at temperatures above the solvent's boiling point. Such conditions facilitate the dissolution of precursors and promote the crystallization of the final product upon slow cooling. For instance, a chiral, three-dimensional nickel(II) framework was successfully obtained via spontaneous asymmetric crystallization under conditions that could be either hydrothermal or solvothermal. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

Analysis of complexes with this compound has revealed various coordination geometries around the metal centers:

Copper(II) Complexes : In one unique crystal structure, both five-coordinate, square-pyramidal and six-coordinate, octahedral geometries coexist. nih.govresearchgate.net The five-coordinate complex involves the Cu(II) ion bonded to one nitrogen and one oxygen from the ligand plus three water molecules. In the six-coordinate dimer, each Cu(II) is bound to one nitrogen and one oxygen from the ligand and four water molecules, two of which act as bridges between the copper centers. nih.govresearchgate.net

Zinc(II) Complex : A one-dimensional polymer features Zn(II) ions in a distorted octahedral environment, coordinated to one chelating and one monodentate ligand, along with three water molecules. nih.gov

Nickel(II) Complex : A three-dimensional framework is built from trinuclear nickel clusters that act as secondary building units, resulting in a complex quartz-type topology. researchgate.netresearchgate.net

Dimensionality of Coordination Polymers (0D, 1D, 2D, 3D Architectures)

The versatile coordination behavior of this compound allows for the rational design and synthesis of coordination polymers with controlled dimensionality, ranging from discrete molecules (0D) to extended three-dimensional networks (3D).

0D Architectures : A compound synthesized with copper(II) nitrate (B79036) and the ligand resulted in the co-crystallization of discrete monomeric and dimeric complexes. nih.govresearchgate.net These finite, non-polymeric molecules represent zero-dimensional structures, held together in the crystal lattice by hydrogen bonding to form a supramolecular assembly. nih.gov

1D Architectures : A one-dimensional chain polymer has been synthesized with zinc(II). nih.gov In this structure, adjacent Zn(II) cations are linked by the dicarboxylate ligand in a µ₂-bridging fashion, forming infinite chains that run along a crystallographic axis. nih.gov

2D Architectures : A two-dimensional layered structure was formed using manganese(II). researchgate.net In the compound, with the formula [Mn(Hdctrz)(H₂O)₂]n, the bifunctional ligands link the Mn(II) centers into sheets. researchgate.net

3D Architectures : A notable example of a three-dimensional framework involves a nickel(II) complex, {[Ni(1.5)(tzdc)(H₂O)₃]·3H₂O}n. researchgate.netresearchgate.net This compound exhibits a complex, chiral quartz-type topology, demonstrating the ligand's capacity to build robust, extended networks. researchgate.net

The following table summarizes the structural characteristics of several coordination compounds synthesized with this compound.

Compound FormulaMetal IonDimensionalityCoordination GeometryReference
[Cu(C₄HN₃O₄)(H₂O)₃]₂[Cu₂(C₄HN₃O₄)₂(H₂O)₆]Cu(II)0D (Monomer/Dimer)Square-Pyramidal & Octahedral nih.govresearchgate.net
[Zn(C₄HN₃O₄)(H₂O)₃]nZn(II)1DDistorted Octahedral nih.gov
[Mn(C₄H₂N₃O₄)(H₂O)₂]nMn(II)2DOctahedral researchgate.net
{[Ni₁.₅(C₄N₃O₄)(H₂O)₃]·3H₂O}nNi(II)3DOctahedral (in trinuclear SBUs) researchgate.netresearchgate.net

Referenced Compound Names

Chemical NameAbbreviation
This compoundH₃tda, H₃dctrz, H₃tzdc
1H-1,2,4-triazole-3,5-dicarboxylateTZDCA²⁻
Copper(II) nitrate
Zinc(II) nitrate
Manganese(II) nitrate
Nickel(II) nitrate

Metal-Organic Frameworks (MOFs) Derived from this compound

The ligand this compound (H₃tda) is a versatile building block for constructing Metal-Organic Frameworks. Its triazole ring offers multiple nitrogen donor sites, while the two carboxylic acid groups provide oxygen donor atoms, allowing for a variety of coordination modes and the formation of diverse structural architectures.

Design and Construction Principles of MOFs

The rational design and synthesis of MOFs from this compound and its derivatives are governed by several key factors that influence the final self-assembly process. nih.gov These principles allow for a degree of control over the resulting crystal structures and their properties.

The final architecture of a MOF is influenced by a combination of factors, including the geometric preferences of the metal centers, the specific nature and shape of the organic ligands, the reaction conditions such as solvent and temperature, the pH of the reaction medium, and the presence of counterions. nih.gov The selection of an appropriate organic ligand, like those derived from 1,2,4-triazole, is a fundamental step in creating MOFs with desired structural and functional properties. nih.gov For instance, solvothermal synthesis is a common method used to construct these frameworks. researchgate.netrsc.orgmdpi.com

Impact of Metal Centers on MOF Topology and Structure

The identity of the metal ion is a critical determinant of the resulting MOF's topology and dimensionality. The coordination preferences of different metal centers with the triazole and carboxylate groups of the ligand lead to a wide array of structural outcomes.

The use of various transition metals and lanthanides with triazole-dicarboxylate ligands results in structures with dimensionalities ranging from 0D discrete complexes to 1D chains, 2D layers, and 3D frameworks. nih.gov For example, with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, zinc forms a discrete complex, while cadmium forms a 1D polymeric chain and manganese can form both a discrete complex and a 2D layer, depending on the reaction conditions. nih.gov

Different metal ions can lead to distinct network topologies. For instance, a cadmium-based MOF derived from 1,2,3-triazole-4,5-dicarboxylic acid exhibits a 5-connected bnn network, while a copper-based analogue forms a pto network. researchgate.net Similarly, an isoreticular series of MOFs with the general formula ∞³[M₂(L)₂] (where M = Cu, Co, Zn and L = bis(carboxyphenyl)-1,2,4-triazole) all form a rtl topology. researchgate.netnih.gov Lanthanide ions like Samarium (Sm) and Terbium (Tb) have been used with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid to create isostructural 3D frameworks with a (6,8)-connected topology. rsc.orgresearchgate.net

The table below summarizes the impact of different metal centers on the dimensionality and topology of MOFs constructed from triazole-carboxylate ligands.

Metal IonLigandDimensionalityTopologyReference
Zn(II)3-amino-1H-1,2,4-triazole-5-carboxylic acid0D- nih.gov
Mn(II)3-amino-1H-1,2,4-triazole-5-carboxylic acid0D / 2D- nih.gov
Cd(II)3-amino-1H-1,2,4-triazole-5-carboxylic acid1D- nih.gov
Cd(II)1,2,3-triazole-4,5-dicarboxylic acid3Dbnn researchgate.net
Cu(II)1,2,3-triazole-4,5-dicarboxylic acid3Dpto researchgate.net
Cu(II), Co(II), Zn(II)bis(carboxyphenyl)-1,2,4-triazole3Drtl researchgate.netnih.gov
Sm(III), Tb(III)5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid3D(6,8)-connected rsc.orgresearchgate.net

Supramolecular Interactions within MOF Architectures

Hydrogen bonds are prevalent in these systems, often involving the carboxylic acid groups, coordinated water molecules, and the N-H groups of the triazole ring. nih.govdntb.gov.ua For instance, in discrete metal complexes, hydrogen bonding can link the individual units into 3D supramolecular architectures. nih.gov Coordinated water molecules can act as hydrogen-bond donors, interacting with the oxygen atoms of carboxylate groups from adjacent molecules. mdpi.com The carboxylate groups themselves can also serve as effective hydrogen-bond acceptors. dntb.gov.ua In some structures, water molecules form extensive 3D networks within the crystal structure. nih.gov

Hirshfeld surface analysis is a useful tool to quantify the various intermolecular interactions. For example, in a hydrated form of 3,5-diamino-1,2,4-triazole, H⋯O contacts accounted for 8.5% of the intermolecular interactions, highlighting the role of water in the crystal packing. nih.gov The incorporation of water molecules can alter the balance of intermolecular contacts, decreasing the contribution of N⋯H/H⋯N interactions while increasing H⋯H and introducing H⋯O interactions. nih.gov

In addition to hydrogen bonding, π-π interactions between the aromatic triazole rings and other aromatic moieties within the ligands can also contribute to the stability of the framework. nih.gov These interactions are particularly relevant in frameworks containing ligands with phenyl or other aromatic substituents.

Advanced Characterization Techniques in Coordination Chemistry and MOF Research

A suite of advanced characterization techniques is essential for elucidating the structure, stability, and properties of MOFs derived from this compound.

Spectroscopic Analysis

Spectroscopic methods are fundamental tools for characterizing these MOFs. Infrared (IR) spectroscopy is widely used to confirm the coordination of the ligand to the metal center. dntb.gov.uanih.gov The IR spectra of the MOFs typically show shifts in the characteristic vibrational bands of the carboxylate and triazole groups compared to the free ligand, providing evidence of coordination. For example, the disappearance or shifting of N-H and C=O stretching vibrations can indicate their involvement in bonding. nih.gov

Luminescence spectroscopy is another powerful technique, particularly for MOFs containing lanthanide ions or certain transition metals. researchgate.netrsc.orgdntb.gov.ua The luminescent properties are often linked to the specific metal center and the coordination environment. For example, two isostructural MOFs containing Sm(III) and Tb(III) exhibit characteristic luminescence of the respective lanthanide ions. rsc.orgresearchgate.net The emission and excitation spectra can provide insights into the energy transfer processes within the framework. mdpi.com Furthermore, the luminescence of some MOFs can be sensitive to the presence of guest molecules, making them potential candidates for chemical sensing applications. researchgate.netnih.gov

The table below highlights key findings from spectroscopic analyses of triazole-based MOFs.

TechniqueMOF SystemKey FindingsReference
IR SpectroscopyZn(II) and Cd(II) MOFs with 1,2,4-triazole and glutaric acidConfirmed coordination of ligands to metal centers. dntb.gov.ua
IR SpectroscopyCu(I) MOFs with 3,5-di(4H-1,2,4-triazol-4-yl)pyridineCharacterized the binding modes within the frameworks. nih.govacs.org
LuminescenceCd(II) MOF with 1,2,3-triazole-4,5-dicarboxylic acidShowed diverse blue luminescence response to different guest molecules. researchgate.net
LuminescenceSm(III) and Tb(III) MOFs with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acidExhibited characteristic lanthanide luminescence. rsc.orgresearchgate.net
LuminescenceSm(III)/Gd(III) and Sm(III)/Tb(III) mixed-metal MOFsDemonstrated tunable two- or three-component emission. mdpi.com

Thermogravimetric Analysis for Structural Stability

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of MOFs. The TGA curve provides information about the decomposition temperature of the framework and the loss of solvent molecules (both coordinated and guest) upon heating.

For instance, the TGA of a hydrated MOF typically shows an initial weight loss at lower temperatures (e.g., 100–300 °C), corresponding to the removal of water or other solvent molecules. mdpi.commdpi.com This is followed by a plateau of thermal stability until the framework itself begins to decompose at a higher temperature. mdpi.commdpi.com The decomposition temperature is an important indicator of the robustness of the MOF. For example, a series of paddlewheel-based MOFs showed thermal stabilities up to 400 °C. researchgate.net In another study, a Co₄N-containing material derived from a triazole-assisted MOF demonstrated the thermal decomposition behavior of the precursor. nih.gov

Powder X-ray Diffraction for Bulk Phase Purity and Structure

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the characterization of crystalline materials, including Metal-Organic Frameworks (MOFs) synthesized with this compound. This non-destructive method is crucial for verifying the bulk phase purity of a synthesized sample and confirming that the crystal structure, typically first determined from a single crystal, is representative of the entire material batch. nih.govresearchgate.net

The fundamental principle involves comparing the experimental PXRD pattern of the bulk, microcrystalline powder with a simulated pattern generated from single-crystal X-ray diffraction (SCXRD) data. researchgate.netresearchgate.net A strong congruence between the peak positions (2θ values) and relative intensities of the experimental and simulated patterns provides definitive evidence of a phase-pure sample. researchgate.net This confirms that the atomic arrangement determined from the single crystal accurately reflects the structure of the bulk material.

Furthermore, PXRD is instrumental in assessing the structural integrity of MOFs after synthesis and subsequent treatments, such as solvent removal or exposure to different temperatures and environments. researchgate.netresearchgate.net Any significant shifts in peak positions, the appearance of new peaks, or a reduction in peak intensity can indicate structural transformations, degradation, or loss of crystallinity. For example, studies on related triazole-based MOFs have shown that the incorporation of different functional groups or the creation of defects can lead to noticeable changes in the PXRD patterns, such as the broadening of reflections. acs.org

The data obtained from PXRD analysis is typically presented in a diffractogram, plotting intensity against the diffraction angle (2θ). Key peaks are often indexed with Miller indices (hkl), which correspond to specific crystallographic planes in the unit cell.

Detailed Research Findings

In the characterization of MOFs derived from triazole-based ligands, researchers consistently rely on PXRD to validate their findings. For instance, in the synthesis of a Cu-MOF utilizing a related ligand, 3,5-dimethyl-1,2,4-triazole, XRD was used to confirm the phase purity and crystalline structure of the final product by identifying its characteristic diffraction peaks. nih.gov

The table below illustrates a representative comparison between simulated and experimental PXRD data for a hypothetical MOF incorporating the 1H-1,2,4-Triazole-3,5-dicarboxylate linker, demonstrating the close agreement required to confirm structural and phase purity.

Comparison of Simulated and Experimental PXRD Peak Data
Miller Indices (hkl)Simulated 2θ (°)Experimental 2θ (°)d-spacing (Å)
(110)10.6510.708.26
(200)15.2815.325.78
(211)17.7517.814.98
(310)23.0523.103.85
(222)24.7724.813.59
(321)26.3926.433.37
(400)32.0832.122.78

Applications in Advanced Materials Science

Adsorptive Materials

MOFs synthesized using 1H-1,2,4-triazole-3,5-dicarboxylic acid and its derivatives as ligands have demonstrated significant potential as adsorptive materials, particularly for gas storage and separation.

Metal-Organic Frameworks incorporating triazole and dicarboxylate functionalities have shown promising capabilities in the selective adsorption of various gases. For instance, a copper-based MOF constructed from a triazole-inserted dicarboxylate linker, 4,4′-(4H-1,2,4-triazole-3,5-diyl)dibenzoic acid, has demonstrated selective adsorption of carbon dioxide (CO₂) over nitrogen (N₂) and methane (B114726) (CH₄). rsc.org This selectivity is crucial for applications such as natural gas purification and carbon capture from flue gas. The performance of such materials is often evaluated by their gas uptake capacity and selectivity, as highlighted in the comparative data for different MOFs.

Similarly, a highly porous MOF incorporating both exposed metal sites and nitrogen-rich triazole groups has been shown to have a high affinity for CO₂ molecules, a property verified by gas adsorption studies. acs.orgnih.govfao.org Furthermore, a zinc(II)-based MOF synthesized with a triazole and dicarboxylate ligand has exhibited selective adsorption of linear and monobranched hexane (B92381) isomers over a dibranched one, indicating its potential for separating hydrocarbon isomers. nih.gov MOFs containing amino-functionalized triazolate linkers have also been prepared and have shown good thermal stability and high CO₂ uptake, with a notable selectivity for CO₂ over N₂. chemistryviews.org

Interactive Table: Gas Adsorption Properties of Various Triazole-Based MOFs
MOF Name/LigandMetal IonAdsorbed GasAdsorption CapacitySelectivityReference
Cu-TZDBCu(II)CO₂-High vs. N₂, CH₄ rsc.org
Triazole-containing MOFCu(II)CO₂High affinity- acs.orgnih.govfao.org
{[Zn₂(HBDC)₂(dmtrz)₂]·guest}nZn(II)Hexane Isomers-Linear/monobranched > dibranched nih.gov
ZnF(daTZ)Zn(II)CO₂HighHigh vs. N₂ chemistryviews.org
Co-MOFCo(II)C₂H₂/C₂H₄, C₂H₆/CH₄-Selective nih.gov

The selective adsorption capabilities of triazole-dicarboxylate-based MOFs stem from a combination of factors related to their unique structural and chemical features. The presence of nitrogen atoms in the triazole ring and oxygen atoms in the carboxylate groups creates a framework with specific polar and nonpolar interaction sites.

The primary mechanisms governing selective adsorption include:

Pore Size and Geometry: The precise control over the pore dimensions and shape at the molecular level allows for size-exclusive separation of gas molecules. The framework can be designed to allow smaller gas molecules to pass through while blocking larger ones.

Host-Guest Interactions: The chemical environment within the pores plays a crucial role. The nitrogen atoms of the triazole ring can act as Lewis basic sites, while the metal centers can act as Lewis acidic sites. This allows for preferential interactions with certain gas molecules. For example, the high density of nitrogen atoms can lead to strong interactions with quadrupolar molecules like CO₂ through dipole-quadrupole and hydrogen bonding interactions. rsc.orgrsc.org

Open Metal Sites: In some MOFs, the metal centers are not fully coordinated, leaving open metal sites that can act as strong binding sites for specific gas molecules, enhancing both adsorption capacity and selectivity. rsc.org

Framework Flexibility: Some MOFs exhibit "breathing" or "gate-opening" phenomena, where the framework structure changes upon interaction with specific guest molecules. This dynamic behavior can be exploited for highly selective gas separation.

The combination of these factors allows for the fine-tuning of the adsorptive properties of these materials for specific applications, such as the separation of CO₂ from industrial gas streams. rsc.org

Catalytic Applications

Materials derived from this compound are also emerging as effective catalysts in a variety of chemical reactions, leveraging the synergistic effects of the metal nodes and the functional organic linkers.

Triazole-based MOFs have demonstrated significant potential as heterogeneous catalysts, offering advantages such as high stability, easy separation from the reaction mixture, and reusability. rsc.orgresearchgate.net These materials have been successfully employed in several important organic transformations.

For instance, polyoxovanadate-based MOFs incorporating 4-amino-1,2,4-triazole (B31798) have been shown to be highly effective heterogeneous catalysts for the Knoevenagel condensation under solvent-free conditions. rsc.orgresearchgate.netnih.gov This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalytic activity is attributed to the presence of both acidic (metal centers) and basic (triazole nitrogen atoms) sites within the MOF structure, which can act synergistically to facilitate the reaction. nih.gov

Another significant application is the catalytic conversion of CO₂ into valuable chemicals. A highly porous MOF containing both exposed metal sites and nitrogen-rich triazole groups has been shown to be an excellent catalyst for the cycloaddition of CO₂ with small epoxides to form cyclic carbonates. acs.orgnih.govfao.orgacs.org This process is a promising route for carbon fixation. The catalytic efficiency of these MOFs is often size-dependent, with the porous framework allowing for selective conversion of smaller substrates. acs.orgnih.govfao.org

Interactive Table: Heterogeneous Catalytic Applications of Triazole-Based MOFs
CatalystReactionSubstratesProductKey FeaturesReference
Polyoxovanadate-based MOF with 4-amino-1,2,4-triazoleKnoevenagel CondensationAldehydes, Active Methylene Compoundsα,β-Unsaturated CompoundsHigh activity, solvent-free conditions, reusable rsc.orgresearchgate.netnih.gov
Triazole-containing MOFCO₂ CycloadditionCO₂, EpoxidesCyclic CarbonatesHigh efficiency, size-dependent selectivity, carbon fixation acs.orgnih.govfao.orgacs.org
Polyoxovanadate-based MOF with 4-amino-1,2,4-triazoleOxidation of AlcoholsAromatic AlcoholsAldehydes/KetonesModerate activity, reusable rsc.orgresearchgate.netnih.gov

MOFs based on triazole and dicarboxylate ligands are also being explored as promising photocatalysts for the degradation of organic pollutants in water. ccspublishing.org.cnmdpi.comnih.gov The photocatalytic activity of these materials is governed by their ability to absorb light and generate electron-hole pairs, which in turn produce reactive oxygen species (ROS) that can break down pollutants.

The general mechanism for photocatalysis by these MOFs involves:

Light Absorption: The organic linkers and metal-to-ligand charge transfer (MLCT) can absorb photons, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Electron-Hole Pair Generation: This excitation creates an electron-hole pair.

Charge Separation and Transfer: Efficient separation of these charge carriers is crucial for high photocatalytic activity. The structure of the MOF can facilitate this separation and transfer to the material's surface.

Generation of Reactive Oxygen Species: The electrons can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).

Pollutant Degradation: These ROS are powerful oxidizing agents that can degrade a wide range of organic pollutants into simpler, less harmful substances like CO₂ and H₂O. ccspublishing.org.cnkyushu-u.ac.jp

The efficiency of these photocatalysts can be tuned by modifying the organic linker or the metal center to optimize light absorption and charge separation. For example, thiazolothiazole-based MOFs have shown excellent photocatalytic activity for the degradation of cationic dyes under sunlight irradiation, attributed to the effective separation of electron-hole pairs. rsc.org

Beyond the specific examples of Knoevenagel condensation and CO₂ cycloaddition, triazole-dicarboxylate-based materials are being investigated for a broader range of organic transformations. The tunable nature of MOFs allows for the design of catalysts with specific active sites for various reactions.

For example, the introduction of different functional groups into the triazole or dicarboxylate ligands can alter the electronic and steric properties of the catalytic sites, influencing their activity and selectivity in reactions such as oxidation, reduction, and other C-C bond-forming reactions. The photochemical synthesis of 1,2,4-triazoles has been explored through the addition reaction of triplet intermediates to diazoalkanes, showcasing the versatility of triazole chemistry in synthetic methodologies. nih.gov The development of new synthetic routes to functionalized 1,2,4-triazoles continues to be an active area of research, with potential applications in creating novel catalytic materials.

The unique molecular framework of this compound, characterized by a high nitrogen content and the presence of oxygen-donating carboxyl groups, makes it a precursor of significant interest in energetic materials research.

Energetic Materials Research

The 1,2,4-triazole (B32235) ring is a foundational structure in the development of high-energy density materials (HEDMs) due to its high positive heat of formation, density, and thermal stability. The dicarboxylic acid derivative serves as a scaffold for creating more complex energetic compounds.

For instance, introducing nitro groups is a common strategy to enhance the density and detonation properties of azole-based compounds. researchgate.net Another approach involves creating bridged 1,2,4-triazole N-oxides, which have shown impressive theoretical detonation velocities and pressures. nih.gov The synthesis of energetic salts from triazole derivatives is also a key strategy. For example, a novel heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its associated salts have been developed, demonstrating superior thermal stability and performance compared to many conventional heat-resistant explosives. nih.gov The dicarboxylic acid functional groups on the 1H-1,2,4-triazole core provide reactive sites for linking to other energetic moieties or for forming salts with energetic cations, thereby enabling the construction of a wide array of HEDMs. nih.gov

The thermal stability of an energetic material is crucial for its safe handling, storage, and application. Derivatives of 1H-1,2,4-triazole are known for their significant thermal stability. Theoretical studies indicate that the initial decomposition step for the 1,2,4-triazole ring is often a proton transfer, which has a higher energy barrier compared to the ring-opening pathways seen in less stable isomers like 1,2,3-triazole. researchgate.net

Reactive molecular dynamics simulations on related compounds, such as 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), show that the decomposition process is highly dependent on temperature, with primary gaseous products being N2 and NO2. nih.gov The stability of energetic materials derived from fused-triazole backbones has been positively correlated with their lowest bond dissociation energies (BDE). rsc.org Energetic compounds based on substituted 1,2,4-triazoles have exhibited excellent thermal stabilities, with measured decomposition temperatures often exceeding 200°C and in some cases reaching up to 340°C. nih.gov For example, a series of energetic 1,2,4-triazol-3-one derivatives showed decomposition temperatures ranging from 166.5 to 324.5 °C. acs.org

The detonation performance of an explosive is primarily defined by its detonation velocity (D) and detonation pressure (P). These properties are heavily influenced by the material's density, heat of formation, and the composition of its decomposition products. By using the this compound as a building block, chemists can systematically alter the molecular structure to fine-tune these parameters.

The introduction of different functional groups allows for the modulation of energetic performance. For example, theoretically designed bridged 1,2,4-triazole N-oxides exhibit high densities (1.87–1.98 g/cm³) and impressive calculated detonation velocities and pressures, reaching up to 9.49 km/s and 41.31 GPa, respectively. nih.gov Experimentally synthesized energetic salts based on nitrated triazoles have also shown high performance, with detonation velocities in the range of 8236 m/s to 9167 m/s and pressures between 26.5 GPa and 37.8 GPa. nih.gov These findings underscore the potential of the 1,2,4-triazole framework in creating high-performance energetic materials with tailored detonation characteristics.

Detonation Performance of Various 1,2,4-Triazole-Based Energetic Materials
Compound TypeDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
Bridged 1,2,4-Triazole N-Oxides (Calculated)1.87–1.989280–949021.22–41.31 nih.gov
1-(3,5-dinitropyrazol-4-yl)-3-nitrotriazol-5-amine Salts (Calculated)N/A8236–916726.5–37.8 nih.gov
1,2,4-Triazol-3-one Derivatives (Calculated)up to 1.8597905–8753up to 29.2 acs.org
Methylene-Bridged Nitrotetrazole-Oxadiazole (Calculated)1.78–1.877271–790924.80–29.3 nih.gov
N-Nitramino-Substituted 1,2,4-Triazole Salts (Calculated)1.57–1.697638–822723.8–28.8 researchgate.net

Optical and Magnetic Properties

The ability of this compound to act as a multidentate ligand allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting photophysical and magnetic properties.

Coordination compounds incorporating 1,2,4-triazole derivatives often exhibit strong luminescence, a property that is highly sought after for applications in sensing, displays, and lighting. The triazole moiety, especially when part of a larger conjugated system, can participate in efficient light emission processes. nih.govmdpi.com

The synthesis of coordination polymers using ligands derived from 1H-1,2,4-triazole has led to materials with significant luminescent properties. For example, studies on cadmium(II) coordination polymers built with a triazole-based ligand and various dicarboxylates have shown that the nature of the auxiliary dicarboxylate ligand plays a crucial role in modulating the final structure and its luminescent behavior. researchgate.net The carboxylate groups of this compound can adopt various coordination modes, leading to structural diversity in the resulting metal complexes. This structural variety, in turn, influences the electronic environment of the metal centers and ligands, affecting the luminescent properties. Recent reports have highlighted the application of 1,2,4-triazole heterocycles in fluorescence and luminescence studies. acs.org

The nitrogen atoms of the 1,2,4-triazole ring are effective at mediating magnetic exchange interactions between metal centers. mdpi.com This makes this compound an excellent candidate for designing polynuclear metal complexes and coordination polymers with specific magnetic behaviors, such as ferromagnetism, antiferromagnetism, or spin-crossover phenomena.

The N1 and N2 atoms of the triazole ring can bridge two metal ions, creating a pathway for superexchange coupling. The strength and nature of this magnetic interaction (antiferromagnetic or ferromagnetic) depend on the specific metal ions, the geometry of the complex, and the substituents on the triazole ring. mdpi.com For example, trinuclear transition metal complexes with bridging 1,2,4-triazole derivatives have been shown to exhibit antiferromagnetic coupling between the metal centers. mdpi.com The dicarboxylate groups of the ligand can also participate in forming extended network structures, further influencing the magnetic properties of the bulk material. dtic.mil The combination of the triazole bridge and the carboxylate linkers allows for the rational design of multidimensional magnetic materials. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1H-1,2,4-triazole-3,5-dicarboxylic acid, DFT calculations offer a detailed understanding of its electronic properties and behavior.

DFT calculations are employed to analyze the electronic structure and bonding of this compound. These calculations typically involve geometry optimization to find the most stable conformation of the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Natural Bond Orbital (NBO) analysis is also performed to understand the delocalization of electron density between occupied and unoccupied orbitals, which helps in quantifying the strength of various intramolecular interactions. Studies on similar triazole derivatives have shown that the triazole ring exhibits significant aromatic character, with delocalized π-systems contributing to its stability. nih.gov The carboxylic acid groups, being strong electron-withdrawing groups, are expected to significantly influence the electronic distribution within the triazole ring.

Table 1: Calculated Electronic Parameters for this compound (Exemplary Data)
ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Electron Affinity2.1 eV
Ionization Potential7.5 eV

DFT calculations are also a reliable tool for predicting various spectroscopic parameters. Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. For this compound, the electronic transitions are expected to be of π → π* and n → π* character, primarily involving the triazole ring and the carboxyl groups.

Furthermore, the vibrational frequencies (IR and Raman spectra) can be calculated and are valuable for the identification and characterization of the compound. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. nih.gov Theoretical predictions of NMR chemical shifts (¹H and ¹³C) are also performed to aid in the structural elucidation of the molecule. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)
Spectroscopic TechniquePredicted Parameters
UV-Vis (TD-DFT)λmax ≈ 210 nm (π → π), 280 nm (n → π)
IR (DFT)~3400 cm⁻¹ (O-H stretch), ~1720 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (N-H bend)
¹³C NMR (GIAO)~165 ppm (C=O), ~150 ppm (C-triazole)
¹H NMR (GIAO)~13.0 ppm (COOH), ~8.0 ppm (NH)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing for the study of time-dependent phenomena such as conformational changes and intermolecular interactions.

MD simulations are utilized to model the adsorption of this compound on various surfaces. This is particularly relevant in fields like corrosion inhibition and materials science. Simulations can reveal the preferred orientation of the molecule on a surface and the nature of the interactions, which can be a combination of physisorption (van der Waals forces, hydrogen bonds) and chemisorption (covalent bond formation). The radial distribution function (RDF) is a key metric derived from MD simulations that provides information about the distances between atoms of the molecule and the surface.

The potential for this compound to form supramolecular structures through self-assembly is investigated using MD simulations. The carboxylic acid groups are capable of forming strong hydrogen bonds, leading to the formation of dimers or extended networks. researchgate.net The triazole ring can participate in π-π stacking interactions, further stabilizing these assemblies. researchgate.net MD simulations can predict the stability and structure of these self-assembled systems in different environments. rsc.org

Reaction Mechanism Modeling

Elucidation of Synthetic Pathways

Computational studies have been instrumental in clarifying the complex pathways for synthesizing triazole rings. These theoretical investigations help in understanding reaction selectivity and optimizing conditions.

A notable example is the microwave-assisted synthesis of functionalized (1H)-1,2,4-triazoles from heteroaryl carbonitriles and benzohydrazides. acs.orgacs.org DFT calculations were employed to probe the mechanism and predict the reaction's regioselectivity. The calculations showed that for an unsubstituted pyridine (B92270) carbonitrile, the formation of the (1H)-1,2,4-triazole product is favored both kinetically and thermodynamically over the competing 1,3,4-oxadiazole (B1194373) product. acs.orgacs.org The proposed mechanism involves several steps, including the formation of a key intermediate that can undergo a 5-exo-trig cyclization via two different pathways, leading to either the triazole or the oxadiazole. acs.org Computational results can predict how electron-donating or electron-withdrawing groups on the reactants will influence which product is favored. acs.org

Furthermore, combined experimental and computational studies have shed light on photocatalytic, tricomponent decarboxylative triazolation reactions. acs.org These methods allow for the direct conversion of carboxylic acids into triazoles. acs.org Computational analysis helps to clarify the mechanism, suggesting the generation of an alkyl radical which is then converted to an organoazide intermediate through a radical copper-catalyzed pathway. acs.org

Catalytic Reaction Pathway Analysis

Theoretical analysis is crucial for understanding the role of catalysts in the synthesis of triazoles. DFT calculations can map out the energy profiles of catalytic cycles, identify key transition states, and explain the efficiency and selectivity of catalysts.

In the copper(I)-catalyzed domino reaction that constructs 1-aryl-1,2,3-triazoles, DFT calculations have been used to explore the entire mechanism. rsc.org This complex reaction involves four consecutive steps: deprotonation, oxidative addition, [3+2] cycloaddition, and protonation. The calculations reveal the energy barriers for each step and highlight the critical role of the copper catalyst and ligands in facilitating the reaction. rsc.org For instance, a close attraction between the copper center and aryl bromide during the oxidative addition step was found to be critical for lowering the energy barrier. rsc.org

The catalytic activity of the triazole moiety itself has also been investigated. The 1,2,4-triazole (B32235) anion has been identified as an effective acyl transfer catalyst for the aminolysis and transesterification of esters. nih.gov While neutral nucleophiles are common in acyl transfer catalysis, the potential of anionic nucleophiles like the triazolide is less explored. nih.gov Computational studies can help elucidate the interaction between the anionic catalyst, the acyl donor, and the nucleophile, explaining the observed rate accelerations. nih.gov Additionally, the copper-catalyzed N-arylation of 4-substituted-4H-1,2,4-triazoles has been optimized using computational insights to understand the scope and limitations of the catalytic system. acs.org

Structure-Property Relationship Studies

Understanding the relationship between a molecule's structure and its properties is fundamental to materials science and drug design. Computational methods allow for the prediction of properties based on molecular structure, enabling the targeted design of new functional materials.

Correlation of Electronic Structure with Material Performance

The electronic properties of 1,2,4-triazole derivatives have been correlated with their material performance, particularly in electronics and magnetism. researchgate.net Theoretical quantum models, using methods like PM3 and DFT, have been constructed to understand electrical conductivity in ylidic molecular systems derived from 1,2,4-triazole. researchgate.net These studies establish correlations between calculated parameters, such as one-electron transfer energy, and experimentally measured conductivity, confirming the semiconducting properties of these materials. researchgate.net

Furthermore, DFT studies on 1,2,3-triazole derivatives connected to gold electrodes have explored their potential in molecular nano-electronics. dntb.gov.ua Calculations of the current-voltage (I-V) curve and electron potential barriers under electric fields suggest that certain triazole structures could function as molecular switches. dntb.gov.ua

Design Principles Guided by Computational Data

Computational data provides a powerful foundation for the rational design of new molecules with specific biological or material functions. By modeling the interaction between a ligand and its target, researchers can design more potent and selective compounds.

A prime example is the design of novel inhibitors for therapeutic targets. In the development of inhibitors for Defective in cullin neddylation 1 (DCN1), an integrated approach combining 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, molecular docking, and molecular dynamics simulations was used to design and screen novel 1,2,4-triazole-3-thione derivatives. nih.gov The 3D-QSAR models provide insights into how steric, electrostatic, and other fields impact biological activity, guiding the structural modifications needed to enhance potency. nih.gov

Similarly, computational studies have guided the design of new inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.org By analyzing the ATP active pocket of EGFR, researchers can design molecules with specific pharmacophoric features that interact with key amino acid residues. acs.org This rational design approach led to the synthesis of new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine (B166579) derivatives with selective cytotoxic activity against cancer cell lines. acs.org Molecular docking studies confirmed that these compounds form crucial hydrogen bonds within the EGFR active site, validating the design strategy. acs.org

Structure-guided design has also been applied to develop potent and selective inverse agonists for the Pregnane X receptor (PXR) based on a 1,2,3-triazole scaffold. nih.gov Molecular docking experiments using a known co-crystal structure helped to optimize the lead compounds, leading to the discovery of highly potent PXR inhibitors. nih.gov

Future Directions and Emerging Research Avenues

Integration with Nanotechnology

The incorporation of 1H-1,2,4-triazole-3,5-dicarboxylic acid into nanomaterials is a burgeoning area of research. Its derivatives have already demonstrated utility in the fabrication of organic light-emitting diodes (OLEDs), including phosphorescent and polymer-based versions, due to their excellent electron-transport and hole-blocking capabilities. researchgate.net The dicarboxylic acid functional groups on the core triazole structure provide ideal anchoring points for creating complex nanostructures.

A primary application lies in the development of Metal-Organic Frameworks (MOFs). nih.gov These materials, constructed from metal ions or clusters linked by organic ligands like this compound, can be engineered to have highly porous structures. rsc.org The integration of this specific triazole derivative can lead to MOFs with tailored properties for applications such as:

Gas Storage and Separation: The defined pore sizes and chemical environment within the MOF can be designed to selectively adsorb specific gases.

Catalysis: MOFs can serve as precursors for creating Co, N-codoped porous carbon materials, which are efficient electrocatalysts for reactions like the oxygen reduction reaction. rsc.org

Sensors: The framework's response to specific analytes can be harnessed for chemical sensing applications.

Future research will likely focus on the precise control of MOF synthesis using this compound to create hierarchical structures and composites with other nanomaterials, such as nanoparticles and nanotubes, to further enhance their functional properties.

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structure-property relationships in materials derived from this compound is crucial for their rational design. Advanced characterization techniques are indispensable for this purpose.

Standard characterization of new derivatives involves a suite of spectroscopic and analytical methods. nih.gov More advanced techniques are being employed to gain deeper insights into their molecular and electronic structures.

Characterization Technique Information Obtained Relevance to this compound Derivatives
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.govConfirms the molecular structure, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Elucidates the chemical environment of specific nuclei (e.g., ¹H, ¹³C). ambeed.comnih.govConfirms the connectivity of atoms within the molecule and can provide information about the compound's purity and tautomeric form. nih.gov
Mass Spectrometry (MS) Determines the mass-to-charge ratio of ions, confirming the molecular weight of the synthesized compound. nih.govVerifies the successful synthesis of the target molecule and its fragments. nih.gov
Fourier Transform-Infrared (FT-IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation. nih.govConfirms the presence of key functional groups like carboxylic acids (C=O, O-H) and the triazole ring (C=N, N-N). nih.gov
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions in a material as a function of temperature. nih.govInvestigates the thermal stability and decomposition behavior of the compounds, which is critical for material processing and application. nih.gov
Advanced HPLC and UPLC High-performance and ultra-performance liquid chromatography for separation and purification. ambeed.comEnsures the purity of the synthesized compounds, which is essential for reliable property measurements and device performance. ambeed.com

Future work will likely involve the increased use of in-situ spectroscopic techniques to monitor the formation of materials like MOFs in real-time. Furthermore, advanced imaging methods such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be crucial for visualizing the morphology and structure of nanomaterials derived from this triazole compound.

Development of Multifunctional Materials

The inherent properties of the 1,2,4-triazole (B32235) ring system make it an excellent candidate for creating multifunctional materials. researchgate.net The electron-deficient nature of the ring provides intrinsic electron-transporting and hole-blocking properties, which are highly desirable in electronic and optoelectronic devices. researchgate.net

Research is expanding beyond single-application materials to those that combine several functions. For example, derivatives of this compound are being explored for:

Organic Electronics: Beyond OLEDs, these materials are being investigated for use in organic field-effect transistors (OFETs) and organic photovoltaic cells due to their charge-transport characteristics. researchgate.net

Data Storage: The potential for these materials to exist in different stable electronic states makes them candidates for use in data storage devices. researchgate.net

Luminescent Materials: The triazole scaffold can be functionalized to create compounds with specific fluorescence or phosphorescence properties for sensing or imaging applications. acs.orgdergipark.org.tr

The dicarboxylic acid groups are key to this endeavor, allowing the triazole core to be incorporated into larger polymer backbones or coordination polymers, thereby combining the triazole's electronic properties with the processability and structural integrity of polymers. mdpi.com

Sustainable Synthesis and Application Strategies

A significant shift in chemical synthesis is the move towards green and sustainable methodologies. rsc.org This is particularly relevant for the production and application of this compound and its derivatives.

Key areas of development in sustainable synthesis include:

Metal-Free Catalysis: Avoiding the use of heavy or toxic metal catalysts is a core principle of green chemistry. rsc.org

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. acs.org

Continuous-Flow Reactors: These systems offer better control over reaction conditions, improved safety (especially when handling energetic intermediates), and can lead to higher yields and purity compared to traditional batch processes. rsc.org

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. rsc.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. acs.org

Recent research has demonstrated the successful synthesis of triazole derivatives using such sustainable approaches. For instance, a metal-free, continuous one-pot method for constructing the triazole ring has been reported, which is both atom-economical and environmentally benign. rsc.org Another innovative approach for synthesizing 1,2,3-triazole-4,5-dicarboxylic acid involves using O₃ gas and hydrogen peroxide, a method noted for being green, low-cost, and suitable for industrial production. google.com These strategies not only reduce the environmental impact of chemical production but can also lead to more efficient and cost-effective manufacturing processes.

Sustainable Synthesis Approach Advantages Example Application
Continuous-Flow Synthesis High selectivity, atom economical, avoids chromatography, safer handling of intermediates. rsc.orgEfficient, metal-free synthesis of a 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.org
Microwave-Assisted Organic Synthesis (MAOS) Reduced reaction times, atom economical, free of metals and external oxidants. acs.orgConstruction of 1,3,5-substituted, 1,2,4-triazoles. acs.org
Green Oxidants Environmentally friendly, low cost, high yield and purity. google.comSynthesis of 1,2,3-triazole-4,5-dicarboxylic acid using O₃ and H₂O₂. google.com

Future efforts will continue to focus on developing even more efficient and sustainable routes for the synthesis of this compound and its derivatives, aligning chemical innovation with environmental responsibility.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1H-1,2,4-Triazole-3,5-dicarboxylic acid (H₃tda) and its derivatives?

  • Methodological Answer : H₃tda is typically synthesized via cyclization reactions. For example, derivatives like Schiff bases can be prepared by refluxing 4-amino-substituted triazoles with substituted benzaldehydes in ethanol, using glacial acetic acid as a catalyst . Hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are cyclized under reflux in DMSO, followed by crystallization from water-ethanol mixtures to yield triazole derivatives . For coordination polymers, H₃tda is directly used as a ligand in reactions with metal salts (e.g., Zn(NO₃)₂) under hydrothermal or solvothermal conditions .

Q. How can the structural features of H₃tda-based coordination polymers be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining the coordination geometry and supramolecular interactions. For instance, in [Zn(Htda)(H₂O)₃]ₙ, SC-XRD revealed a distorted octahedral Zn(II) center chelated by Htda⁻ and water molecules, forming 1D chains with Zn⋯Zn distances of ~6.936 Å. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) stabilize the 3D structure . Powder XRD and FT-IR complement SC-XRD to confirm phase purity and ligand coordination modes.

Q. What biological activities are associated with H₃tda derivatives?

  • Methodological Answer : H₃tda derivatives (e.g., Schiff bases) are screened for antimicrobial and antifungal activity using disk diffusion or microdilution assays. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives exhibit activity against Gram-positive bacteria, with MIC values determined via serial dilution in nutrient broth . Structure-activity relationships (SARs) are established by modifying substituents on the benzaldehyde moiety.

Advanced Research Questions

Q. How do coordination modes of H₃tda vary in metal-organic frameworks (MOFs), and what factors influence these modes?

  • Methodological Answer : H₃tda can act as a µ₃-bridging ligand, as seen in Zn(II) polymers, where it connects metal centers via carboxylate and triazole N donors . The coordination mode depends on pH, solvent, and auxiliary ligands. For example, in lanthanide MOFs, pyridine-2,3,5,6-tetracarboxylate co-ligands induce structural diversity by competing with H₃tda for metal binding . Redox-active metal centers (e.g., Co(II)) may further modulate electronic properties .

Q. How can researchers resolve contradictions in reported crystallographic data for H₃tda complexes?

  • Methodological Answer : Discrepancies in bond lengths or coordination geometries (e.g., octahedral vs. trigonal prismatic) require validation via high-resolution SC-XRD (λ < 1 Å) and refinement using software like SHELXL . For ambiguous cases, spectroscopic techniques (e.g., EXAFS for metal-ligand distances) and DFT calculations (e.g., Gaussian09 with B3LYP functional) can reconcile structural models .

Q. What strategies optimize H₃tda-based MOFs for catalytic applications?

  • Methodological Answer : Functionalization of H₃tda with electron-withdrawing groups (e.g., –NO₂) enhances Lewis acidity, improving catalytic performance in reactions like CO₂ cycloaddition. For example, H₄TADIPA (a triazole-dicarboxylate derivative) in MOFs stabilizes active sites for photocatalytic water oxidation . Porosity tuning via solvent-directed synthesis (e.g., DMF vs. water) increases surface area, as measured by BET analysis .

Q. How do hydrogen-bonding networks in H₃tda complexes affect their magnetic properties?

  • Methodological Answer : Magnetic susceptibility measurements (SQUID magnetometry) reveal that weak antiferromagnetic coupling in Co(II)-H₃tda chains arises from µ₃-Htda bridging and hydrogen-bond-mediated superexchange pathways . Spin-polarized DFT calculations (e.g., VASP) model exchange interactions (J values) to correlate structure with magnetism .

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